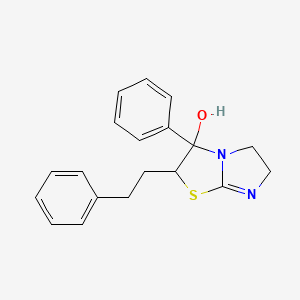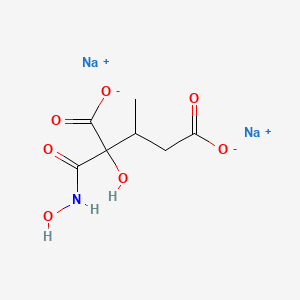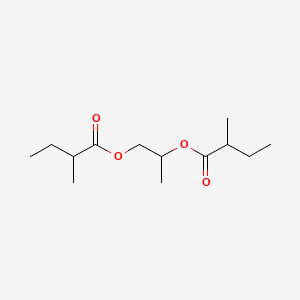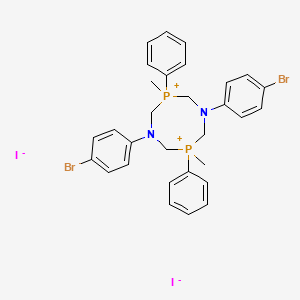
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide is a complex organophosphorus compound. It features a unique structure with two phosphorus atoms and a diazadiphosphocinium core, making it an interesting subject for chemical research. The presence of bromophenyl and diphenyl groups, along with diiodide ions, adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazadiphosphocinium core: This step involves the reaction of appropriate amines with phosphorus trichloride under controlled conditions.
Introduction of bromophenyl groups: This can be achieved through a substitution reaction where bromophenyl groups are introduced using bromobenzene derivatives.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Final iodination: The compound is treated with iodine or an iodide source to introduce the diiodide ions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could lead to phosphines.
科学的研究の応用
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. It can form complexes with metal ions, participate in redox reactions, and act as a ligand in coordination chemistry. The specific pathways depend on the context of its use, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
1,5,3,7-Diazadiphosphocinium derivatives: Compounds with similar diazadiphosphocinium cores but different substituents.
Phosphonium salts: Compounds with phosphorus atoms bonded to organic groups and halides.
Diphenylphosphine derivatives: Compounds with diphenylphosphine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
CAS番号 |
85684-43-1 |
|---|---|
分子式 |
C30H32Br2I2N2P2 |
分子量 |
896.2 g/mol |
IUPAC名 |
1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H32Br2N2P2.2HI/c1-35(29-9-5-3-6-10-29)21-33(27-17-13-25(31)14-18-27)23-36(2,30-11-7-4-8-12-30)24-34(22-35)28-19-15-26(32)16-20-28;;/h3-20H,21-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
MJWHJBCNSWUDCI-UHFFFAOYSA-L |
正規SMILES |
C[P+]1(CN(C[P+](CN(C1)C2=CC=C(C=C2)Br)(C)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
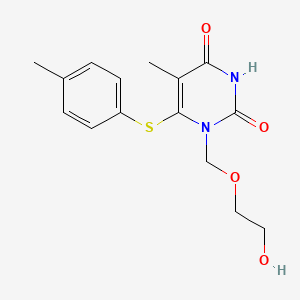
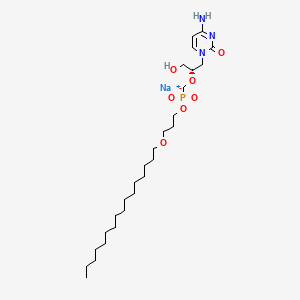
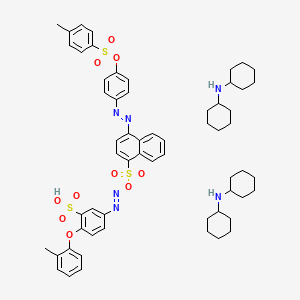
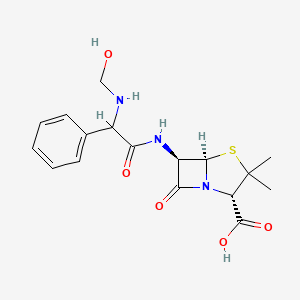
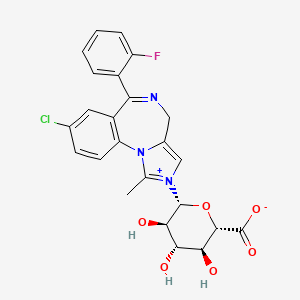
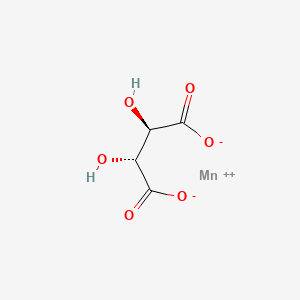
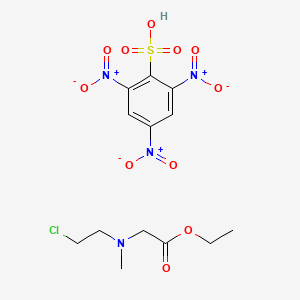

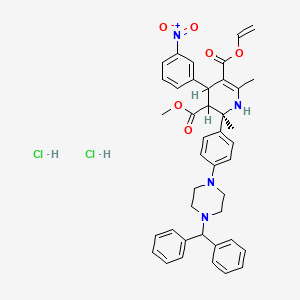
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
